5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H3BrClNO3S and a molecular weight of 296.53 g/mol It is a derivative of furo[2,3-b]pyridine, featuring a bromine atom at the 5-position and a sulfonyl chloride group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride typically involves the bromination of furo[2,3-b]pyridine followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Acetonitrile, dichloromethane, toluene
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions
Scientific Research Applications
5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying biological processes and interactions.
Medicine: Investigated for its potential as a building block in the synthesis of drug candidates with various therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The bromine atom allows for further functionalization through cross-coupling reactions, enabling the synthesis of diverse chemical structures .
Comparison with Similar Compounds
Similar Compounds
5-Bromofuro[2,3-b]pyridine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles but still useful in coupling reactions.
5-Chlorofuro[2,3-b]pyridine-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and the properties of the resulting products.
Uniqueness
5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group, providing dual functionality for a wide range of chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for the creation of complex molecules with diverse applications .
Properties
Molecular Formula |
C7H3BrClNO3S |
---|---|
Molecular Weight |
296.53 g/mol |
IUPAC Name |
5-bromofuro[2,3-b]pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H3BrClNO3S/c8-5-1-4-2-6(14(9,11)12)13-7(4)10-3-5/h1-3H |
InChI Key |
DMMVJJIVUJCNKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(OC2=NC=C1Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.